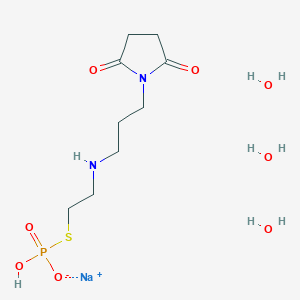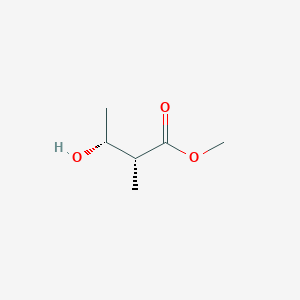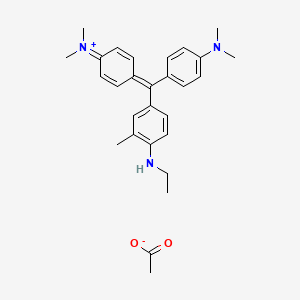
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple aromatic rings and amino groups, which contribute to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(ethylamino)-3-methylbenzaldehyde in the presence of a strong acid catalyst. This reaction forms an intermediate, which is then treated with acetic anhydride to yield the final acetate compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The presence of multiple amino groups allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to its diverse range of applications.
類似化合物との比較
Similar Compounds
- Bis(4-(dimethylamino)phenyl)methylium
- Methanone, bis(4-(dimethylamino)phenyl)-
- Benzophenone, 4,4’-bis(dimethylamino)-
Uniqueness
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The combination of dimethylamino and ethylamino groups enhances its versatility in chemical reactions and broadens its range of applications compared to similar compounds.
特性
CAS番号 |
72102-66-0 |
|---|---|
分子式 |
C28H35N3O2 |
分子量 |
445.6 g/mol |
IUPAC名 |
[4-[[4-(dimethylamino)phenyl]-[4-(ethylamino)-3-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C26H31N3.C2H4O2/c1-7-27-25-17-12-22(18-19(25)2)26(20-8-13-23(14-9-20)28(3)4)21-10-15-24(16-11-21)29(5)6;1-2(3)4/h8-18H,7H2,1-6H3;1H3,(H,3,4) |
InChIキー |
PHMNZHYQQFKFHJ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)C.CC(=O)[O-] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


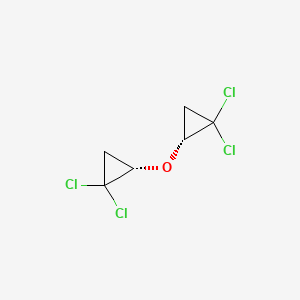
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
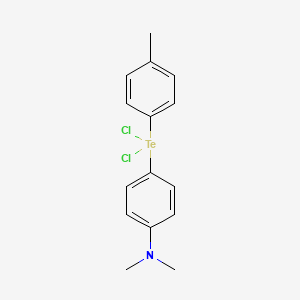
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

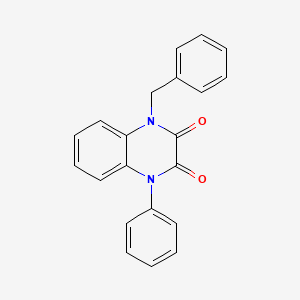
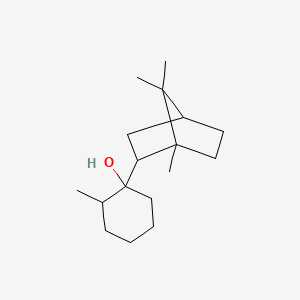


![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)

